Cas no 132992-29-1 (1,2,5-Trifluoro-3-methylbenzene)
1,2,5-Trifluoro-3-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,2,5-Trifluoro-3-methylbenzene
- 2,3,5-TRIFLUOROTOLUENE
- Benzene,1,2,5-trifluoro-3-methyl-
- 2,3,5-Trifluorotoluene,benzene
- 1,2,5-trifluoro-3-methyl- (9CI)
- 1,2,5-TRIFLUORO-3-METHYL-BENZENE
- Benzene, 1,2,5-trifluoro-3-methyl- (9CI)
- 132992-29-1
- ZQWBCGBMUFLFPC-UHFFFAOYSA-N
- A19676
- AC-25940
- Benzene, 1,2,5-trifluoro-3-methyl-
- SCHEMBL97078
- AM62227
- MFCD01074372
- FT-0643187
- AKOS006346020
- DTXSID70634235
-
- MDL: MFCD01074372
- Inchi: 1S/C7H5F3/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,1H3
- InChI Key: ZQWBCGBMUFLFPC-UHFFFAOYSA-N
- SMILES: FC1C(=CC(=CC=1C)F)F
Computed Properties
- Exact Mass: 146.03400
- Monoisotopic Mass: 146.03433465g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Boiling Point: 126-127°C
- PSA: 0.00000
- LogP: 2.41230
1,2,5-Trifluoro-3-methylbenzene Security Information
- Hazardous Material transportation number:UN 3265
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
1,2,5-Trifluoro-3-methylbenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1,2,5-Trifluoro-3-methylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 032921-5g |
1,2,5-Trifluoro-3-methyl-benzene |
132992-29-1 | 95% | 5g |
£300.00 | 2022-03-01 | |
| Fluorochem | 032921-10g |
1,2,5-Trifluoro-3-methyl-benzene |
132992-29-1 | 95% | 10g |
£449.00 | 2022-03-01 | |
| Fluorochem | 032921-1g |
1,2,5-Trifluoro-3-methyl-benzene |
132992-29-1 | 95% | 1g |
£101.00 | 2022-03-01 | |
| Alichem | A010003597-250mg |
2,3,5-Trifluorotoluene |
132992-29-1 | 97% | 250mg |
489.60 USD | 2021-07-06 | |
| Alichem | A010003597-500mg |
2,3,5-Trifluorotoluene |
132992-29-1 | 97% | 500mg |
790.55 USD | 2021-07-06 | |
| Alichem | A010003597-1g |
2,3,5-Trifluorotoluene |
132992-29-1 | 97% | 1g |
1,549.60 USD | 2021-07-06 | |
| abcr | AB104979-1 g |
2,3,5-Trifluorotoluene, 90%; . |
132992-29-1 | 90% | 1 g |
€89.00 | 2023-07-20 | |
| abcr | AB104979-5 g |
2,3,5-Trifluorotoluene, 90%; . |
132992-29-1 | 90% | 5 g |
€261.00 | 2023-07-20 | |
| abcr | AB104979-10 g |
2,3,5-Trifluorotoluene, 90%; . |
132992-29-1 | 90% | 10 g |
€495.00 | 2023-07-20 | |
| abcr | AB104979-1g |
2,3,5-Trifluorotoluene, 90%; . |
132992-29-1 | 90% | 1g |
€89.00 | 2025-02-18 |
1,2,5-Trifluoro-3-methylbenzene Suppliers
1,2,5-Trifluoro-3-methylbenzene Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 1,2,5-Trifluoro-3-methylbenzene
Introduction to 1,2,5-Trifluoro-3-methylbenzene (CAS No: 132992-29-1)
1,2,5-Trifluoro-3-methylbenzene, identified by its Chemical Abstracts Service (CAS) number 132992-29-1, is a fluorinated aromatic compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of halogenated benzenes, characterized by the presence of three fluorine atoms and a methyl group attached to a benzene ring. The strategic positioning of these substituents imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various functional materials and bioactive molecules.
The structural motif of 1,2,5-Trifluoro-3-methylbenzene consists of a benzene core with fluorine atoms at the 1, 2, and 5 positions, while a methyl group is located at the 3 position. This arrangement creates a molecule with distinct chemical reactivity due to the electron-withdrawing nature of fluorine and the electron-donating effect of the methyl group. Such structural features are particularly interesting for researchers exploring novel synthetic pathways and applications in medicinal chemistry.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability, improved bioavailability, and altered binding properties when incorporated into drug molecules. 1,2,5-Trifluoro-3-methylbenzene serves as a versatile building block for constructing more complex scaffolds that exhibit promising pharmacological activities. For instance, derivatives of this compound have been investigated for their potential in developing antiviral and anticancer agents.
One of the most compelling aspects of 1,2,5-Trifluoro-3-methylbenzene is its role in facilitating cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The presence of fluorine atoms can influence the reactivity of adjacent carbon centers, enabling efficient transformations such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination. These reactions are pivotal in constructing biaryl structures found in numerous therapeutic agents.
Recent studies have highlighted the utility of 1,2,5-Trifluoro-3-methylbenzene in designing ligands for metal-catalyzed reactions. The combination of electron-deficient aromaticity provided by fluorine substitution with steric hindrance from the methyl group allows for precise tuning of binding interactions with transition metals. This has opened new avenues for catalytic systems that could streamline the synthesis of complex molecules with high selectivity and yield.
The pharmaceutical industry has also explored 1,2,5-Trifluoro-3-methylbenzene as a precursor for developing kinase inhibitors. Kinases are critical targets in oncology and inflammatory diseases, and modulating their activity can lead to therapeutic breakthroughs. By incorporating fluorinated aromatic moieties into kinase inhibitors derived from 1,2,5-Trifluoro-3-methylbenzene, researchers aim to improve binding affinity and reduce off-target effects.
From an industrial perspective, the synthesis of 1,2,5-Trifluoro-3-methylbenzene presents both challenges and opportunities. While traditional methods involve halogenation and alkylation reactions on benzene derivatives, newer approaches leveraging flow chemistry or photoredox catalysis offer more sustainable pathways. These advancements not only enhance efficiency but also align with green chemistry principles by minimizing waste generation.
The spectroscopic properties of 1,2,5-Trifluoro-3-methylbenzene make it an attractive candidate for analytical studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy reveal detailed information about its molecular structure and dynamics. Additionally, mass spectrometry (MS) provides insights into fragmentation patterns that are useful for structural elucidation and purity assessment.
In conclusion,1,2,5-Trifluoro-3-methylbenzene (CAS No: 132992-29-1) represents a fascinating compound with broad applications in synthetic chemistry and drug discovery. Its unique structural features enable diverse chemical transformations and functionalization strategies that are essential for developing next-generation therapeutics. As research continues to uncover new methodologies for its synthesis and application,1,2,5-Trifluoro-3-methylbenzene is poised to remain at the forefront of innovation in medicinal chemistry.
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